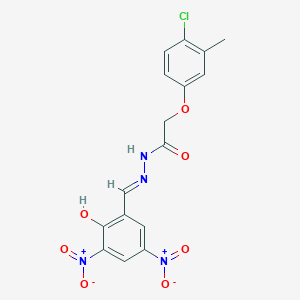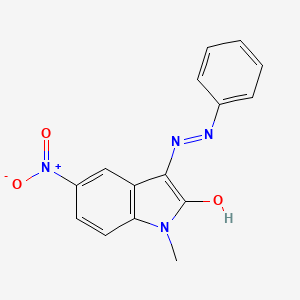
2-(4-chloro-3-methylphenoxy)-N'-(2-hydroxy-3,5-dinitrobenzylidene)acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chloro-3-methylphenoxy)-N'-(2-hydroxy-3,5-dinitrobenzylidene)acetohydrazide, also known as CDP-323, is a chemical compound that has been of interest to researchers due to its potential therapeutic applications. In
作用机制
2-(4-chloro-3-methylphenoxy)-N'-(2-hydroxy-3,5-dinitrobenzylidene)acetohydrazide works by inhibiting the activity of the enzyme IKKβ, which is involved in the activation of the NF-κB pathway. The NF-κB pathway is a key signaling pathway involved in inflammation and immune responses. By inhibiting IKKβ, 2-(4-chloro-3-methylphenoxy)-N'-(2-hydroxy-3,5-dinitrobenzylidene)acetohydrazide reduces the production of pro-inflammatory cytokines and inhibits the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
2-(4-chloro-3-methylphenoxy)-N'-(2-hydroxy-3,5-dinitrobenzylidene)acetohydrazide has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 2-(4-chloro-3-methylphenoxy)-N'-(2-hydroxy-3,5-dinitrobenzylidene)acetohydrazide inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduces the activation of NF-κB. In vivo studies have shown that 2-(4-chloro-3-methylphenoxy)-N'-(2-hydroxy-3,5-dinitrobenzylidene)acetohydrazide reduces inflammation and protects against oxidative stress. 2-(4-chloro-3-methylphenoxy)-N'-(2-hydroxy-3,5-dinitrobenzylidene)acetohydrazide has also been shown to inhibit the growth and proliferation of cancer cells.
实验室实验的优点和局限性
2-(4-chloro-3-methylphenoxy)-N'-(2-hydroxy-3,5-dinitrobenzylidene)acetohydrazide has several advantages for lab experiments. It is stable and has a long shelf life, making it easy to store and handle. It is also water-soluble, which makes it easy to administer in experiments. However, 2-(4-chloro-3-methylphenoxy)-N'-(2-hydroxy-3,5-dinitrobenzylidene)acetohydrazide has some limitations. It has low bioavailability and is rapidly metabolized in vivo, which limits its effectiveness as a therapeutic agent.
未来方向
There are several future directions for research on 2-(4-chloro-3-methylphenoxy)-N'-(2-hydroxy-3,5-dinitrobenzylidene)acetohydrazide. One area of interest is the development of more potent and selective IKKβ inhibitors. Another area of interest is the development of new drug delivery systems to improve the bioavailability of 2-(4-chloro-3-methylphenoxy)-N'-(2-hydroxy-3,5-dinitrobenzylidene)acetohydrazide. Additionally, further studies are needed to explore the potential therapeutic applications of 2-(4-chloro-3-methylphenoxy)-N'-(2-hydroxy-3,5-dinitrobenzylidene)acetohydrazide in various diseases, including autoimmune disorders, cancer, and neurodegenerative diseases.
Conclusion
In conclusion, 2-(4-chloro-3-methylphenoxy)-N'-(2-hydroxy-3,5-dinitrobenzylidene)acetohydrazide is a chemical compound that has been of interest to researchers due to its potential therapeutic applications. The synthesis method of 2-(4-chloro-3-methylphenoxy)-N'-(2-hydroxy-3,5-dinitrobenzylidene)acetohydrazide has been optimized to produce high yields of pure compound. 2-(4-chloro-3-methylphenoxy)-N'-(2-hydroxy-3,5-dinitrobenzylidene)acetohydrazide has been studied for its potential therapeutic applications in various diseases, including autoimmune disorders, cancer, and neurodegenerative diseases. Its mechanism of action involves the inhibition of the IKKβ enzyme, which reduces the production of pro-inflammatory cytokines and inhibits the growth and proliferation of cancer cells. 2-(4-chloro-3-methylphenoxy)-N'-(2-hydroxy-3,5-dinitrobenzylidene)acetohydrazide has several advantages for lab experiments, but also has some limitations. There are several future directions for research on 2-(4-chloro-3-methylphenoxy)-N'-(2-hydroxy-3,5-dinitrobenzylidene)acetohydrazide, including the development of more potent and selective IKKβ inhibitors, the development of new drug delivery systems, and further exploration of its potential therapeutic applications.
合成方法
The synthesis of 2-(4-chloro-3-methylphenoxy)-N'-(2-hydroxy-3,5-dinitrobenzylidene)acetohydrazide involves the reaction of 2-(4-chloro-3-methylphenoxy)acetic acid with hydrazine hydrate to form 2-(4-chloro-3-methylphenoxy)acetohydrazide. This compound is then reacted with 2-hydroxy-3,5-dinitrobenzaldehyde to form 2-(4-chloro-3-methylphenoxy)-N'-(2-hydroxy-3,5-dinitrobenzylidene)acetohydrazide. The synthesis method has been optimized to produce high yields of pure 2-(4-chloro-3-methylphenoxy)-N'-(2-hydroxy-3,5-dinitrobenzylidene)acetohydrazide.
科学研究应用
2-(4-chloro-3-methylphenoxy)-N'-(2-hydroxy-3,5-dinitrobenzylidene)acetohydrazide has been studied for its potential therapeutic applications in various diseases, including autoimmune disorders, cancer, and neurodegenerative diseases. In autoimmune disorders, 2-(4-chloro-3-methylphenoxy)-N'-(2-hydroxy-3,5-dinitrobenzylidene)acetohydrazide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In cancer, 2-(4-chloro-3-methylphenoxy)-N'-(2-hydroxy-3,5-dinitrobenzylidene)acetohydrazide has been shown to inhibit the growth and proliferation of cancer cells. In neurodegenerative diseases, 2-(4-chloro-3-methylphenoxy)-N'-(2-hydroxy-3,5-dinitrobenzylidene)acetohydrazide has been shown to protect neurons from oxidative stress and inflammation.
属性
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O7/c1-9-4-12(2-3-13(9)17)28-8-15(22)19-18-7-10-5-11(20(24)25)6-14(16(10)23)21(26)27/h2-7,23H,8H2,1H3,(H,19,22)/b18-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMMAGBIMSCXFQ-CNHKJKLMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NN=CC2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCC(=O)N/N=C/C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3-methylphenoxy)-N'-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]acetohydrazide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-[1-(2-methoxyphenyl)-4-piperidinyl]-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6089347.png)
![N-ethyl-6-[3-(methoxymethyl)-1-piperidinyl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]nicotinamide](/img/structure/B6089354.png)
![N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B6089372.png)
![5-{[(1,5-dimethylhexyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B6089376.png)
![[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]acetic acid](/img/structure/B6089381.png)

![3-{2-[4-(5-chloro-2-pyridinyl)-1-piperazinyl]-2-oxoethyl}-4-isopropyl-2-piperazinone](/img/structure/B6089388.png)
![N-(3-methoxyphenyl)-7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide](/img/structure/B6089392.png)


![1-methyl-5-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}-1H-pyrazole](/img/structure/B6089407.png)
![1-(3-methoxyphenoxy)-3-nitrodibenzo[b,f]oxepine](/img/structure/B6089411.png)
![1-[(4-nitrophenyl)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B6089413.png)
![5-({3-[1-(2,3-difluorobenzyl)-4-piperidinyl]-1-pyrrolidinyl}carbonyl)-2-pyrazinol](/img/structure/B6089451.png)